N-(4-phenylbutyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
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Overview
Description
N-(4-phenylbutyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenylbutyl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenylbutyl)-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-phenylbutyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-phenylbutyl)-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure that forms the backbone of many derivatives.
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline N-oxide: An oxidized form of quinoline with distinct chemical properties.
Uniqueness
N-(4-phenylbutyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with phenylbutyl and thiophenyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C24H22N2OS |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(4-phenylbutyl)-2-thiophen-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H22N2OS/c27-24(25-15-7-6-11-18-9-2-1-3-10-18)20-17-22(23-14-8-16-28-23)26-21-13-5-4-12-19(20)21/h1-5,8-10,12-14,16-17H,6-7,11,15H2,(H,25,27) |
InChI Key |
YVWLAABEYNPAOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Origin of Product |
United States |
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